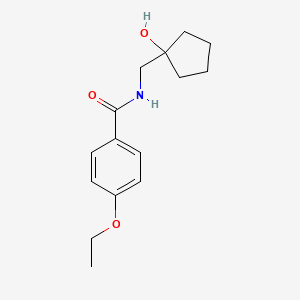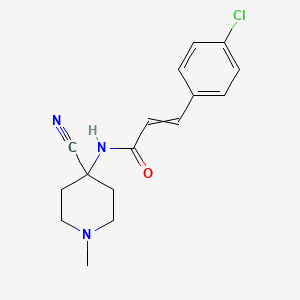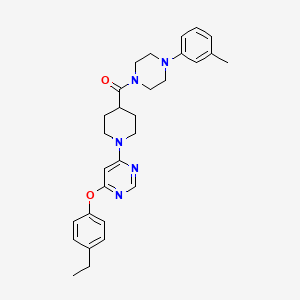
4-ethoxy-N-((1-hydroxycyclopentyl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Benzamide compounds, which include “4-ethoxy-N-((1-hydroxycyclopentyl)methyl)benzamide”, can be synthesized starting from benzoic acids and amine derivatives . The reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of benzamide compounds, including “4-ethoxy-N-((1-hydroxycyclopentyl)methyl)benzamide”, can be determined using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Chemical Reactions Analysis
Benzamide compounds, including “4-ethoxy-N-((1-hydroxycyclopentyl)methyl)benzamide”, can undergo various chemical reactions. For instance, they can exhibit antioxidant activity, free radical scavenging, and metal chelating activity .Aplicaciones Científicas De Investigación
Antioxidant Activity
4-ethoxy-N-[(1-hydroxycyclopentyl)methyl]benzamide: and its derivatives have been studied for their antioxidant properties. These compounds can scavenge free radicals, which are unstable atoms that can cause cell damage leading to chronic diseases . The ability to neutralize free radicals makes these compounds potential candidates for treating oxidative stress-related conditions.
Antibacterial Properties
Benzamide derivatives, including 4-ethoxy-N-[(1-hydroxycyclopentyl)methyl]benzamide , have shown promising antibacterial activities. They have been tested against various gram-positive and gram-negative bacteria, indicating their potential as a new class of antibacterial agents . This application is crucial in the development of new medications to combat antibiotic-resistant bacteria.
Anti-inflammatory Uses
The anti-inflammatory potential of benzamide compounds is another significant area of research. By inhibiting certain pathways in the inflammatory process, these compounds could be used to develop new anti-inflammatory drugs, which could be beneficial for treating conditions like arthritis and other inflammatory diseases .
Analgesic Effects
Research has indicated that benzamide derivatives can exhibit analgesic effects. This means they could potentially be used in pain management, providing an alternative to traditional painkillers, which often have side effects and risk of addiction .
Antitumor Activity
Some benzamide derivatives have been found to possess antitumor properties. They can interfere with the growth and proliferation of cancer cells, making them a subject of interest in cancer research and the development of new chemotherapy agents .
Drug Discovery and Development
Benzamide compounds, due to their diverse biological activities, are valuable in drug discovery and development. They serve as a structural basis for synthesizing new compounds with enhanced therapeutic properties. The versatility of 4-ethoxy-N-[(1-hydroxycyclopentyl)methyl]benzamide makes it a significant compound in medicinal chemistry research .
Safety and Hazards
Direcciones Futuras
Benzamide compounds, including “4-ethoxy-N-((1-hydroxycyclopentyl)methyl)benzamide”, have potential applications in various fields, including the pharmaceutical, paper, plastic, and agricultural industries . They can also be used in drug discovery . Therefore, future research could focus on exploring these applications further.
Propiedades
IUPAC Name |
4-ethoxy-N-[(1-hydroxycyclopentyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-2-19-13-7-5-12(6-8-13)14(17)16-11-15(18)9-3-4-10-15/h5-8,18H,2-4,9-11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIPEWUZWCRZHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2(CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-[(1-hydroxycyclopentyl)methyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dichloro-1-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzene](/img/structure/B2958787.png)

![ethyl 1-ethyl-4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2958790.png)
![Benzyl (3S)-3-{[(benzyloxy)carbonyl]amino}-3-{[(2R)-1-methoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl}propanoate](/img/structure/B2958792.png)

![4-[[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2958798.png)
![N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2958800.png)

![2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2958803.png)
![N-(4-fluorobenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2958805.png)
![1-[2-(2-Fluorophenoxy)acetyl]-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide](/img/structure/B2958807.png)


![2-(ethylsulfonyl)-1-(2-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2958810.png)